molecular formula C13H14BrNS B1450563 [(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine CAS No. 1546851-83-5

[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B1450563
CAS No.: 1546851-83-5
M. Wt: 296.23 g/mol
InChI Key: PDXYRAVNHHAJSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3) :

δ (ppm) Multiplicity Integration Assignment
2.35 Singlet 3H Phenyl -CH3
3.85 Singlet 2H N-CH2-C6H3
3.92 Singlet 2H N-CH2-C4H3S
6.90–7.25 Multiplet 6H Aromatic H (phenyl + thiophene)

13C NMR (100 MHz, CDCl3) :

δ (ppm) Assignment
21.4 Phenyl -CH3
48.7 N-CH2-C6H3
52.1 N-CH2-C4H3S
122–140 Aromatic C
144.5 C-Br

The absence of splitting in the methylene protons (N-CH2-) suggests limited coupling, typical for amines in dynamic equilibrium.

Mass Spectrometric Fragmentation Patterns

Key fragmentation pathways observed in electron ionization (EI) mass spectrometry:

  • Molecular ion peak : m/z 296 ([M]+- ).
  • Loss of bromine : m/z 217 ([M – Br]+- ).
  • Cleavage of the amine linker :
    • m/z 154 (C7H7Br+, phenyl fragment).
    • m/z 142 (C6H6NS+, thiophene fragment).
  • Thiophene ring fragmentation : m/z 85 (C4H5S+).

Infrared (IR) and UV-Vis Spectral Signatures

IR (KBr, cm⁻¹) :

  • 3280 : N-H stretch (amine).
  • 2920–2850 : C-H stretches (aliphatic and aromatic).
  • 1560, 1480 : C=C aromatic ring vibrations.
  • 560 : C-Br stretch.

UV-Vis (MeOH, λmax) :

  • 254 nm : π→π* transitions in the aromatic rings.
  • 310 nm : n→π* transitions involving the amine lone pair and thiophene sulfur.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNS/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXYRAVNHHAJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Synthesis of 2-Bromo-4-Methylphenyl Precursors

The initial step in preparing (2-Bromo-4-methylphenyl)methylamine involves synthesizing the 2-bromo-4-methylphenyl intermediate, commonly derived from 4-methyl-substituted aromatic compounds such as 4-methylaniline or p-cresol.

Bromination of 4-Methylaniline
  • The bromination of 4-methylaniline to yield 2-bromo-4-methylaniline proceeds via electrophilic aromatic substitution.
  • Bromine or brominating agents like N-bromosuccinimide (NBS) are used.
  • Reaction parameters such as temperature, solvent, and catalyst influence yield and regioselectivity.
  • Typical conditions favor selective bromination at the 2-position relative to the methyl group, achieving high purity intermediates suitable for further amine functionalization.
Continuous Bromination of p-Cresol to 2-Bromo-4-Methylphenol
  • A patented continuous bromination process has been developed for preparing 2-bromo-4-methylphenol from p-cresol.
  • The process involves simultaneous or sequential mixing of bromine and p-cresol solutions in a tubular or multitube reactor under controlled temperatures (-35 to 30 °C entering, -25 to 50 °C reaction outlet).
  • Solvents such as methylene dichloride, chloroform, ethylene dichloride, or toluene are used to dilute reagents to 5–100% concentration, preferably 20–50%.
  • The molar ratio of bromine to p-cresol is maintained between 0.8 and 1.1, optimally 0.98–1.03.
  • After reaction completion, hydrogen bromide and solvents are recovered, and unreacted p-cresol is separated by distillation to yield 2-bromo-4-methylphenol with purities up to 99.8% and yields around 96.7–97.3%.
Table 1: Key Parameters for Continuous Bromination of p-Cresol
Parameter Range/Value Notes
Bromine concentration in solvent 5–100% (preferably 20–50%) Solvents: methylene dichloride, chloroform, etc.
p-Cresol concentration in solvent 5–100% (preferably 20–50%)
Bromine to p-Cresol molar ratio 0.8–1.1 (optimal 0.98–1.03) Critical for selectivity
Temperature (entry to reactor) -35 to 30 °C (preferably -20 to 10 °C) Controls reaction rate and by-products
Temperature (reactor outlet) -25 to 50 °C (preferably -15 to 30 °C)
Reactor type Tubular, multitube, single hose Ensures residence time control
Product purity Up to 99.8% Post-distillation
Yield ~96.7–97.3% High efficiency

Formation of [(2-Bromo-4-methylphenyl)methyl]amine

  • The brominated phenyl intermediate is converted to the corresponding benzylamine derivative, [(2-bromo-4-methylphenyl)methyl]amine.
  • This step often involves reductive amination or nucleophilic substitution reactions where an aldehyde or halide intermediate reacts with ammonia or primary amines under reducing conditions.
  • The presence of the bromine substituent requires careful control to avoid side reactions such as debromination or over-alkylation.

Coupling with Thiophen-2-ylmethylamine

  • The final step involves coupling the [(2-bromo-4-methylphenyl)methyl]amine with thiophen-2-ylmethylamine.
  • This is typically achieved by reductive amination, where an aldehyde or ketone functional group on one moiety reacts with the amine group of the other in the presence of a reducing agent (e.g., sodium cyanoborohydride, hydrogenation catalysts).
  • The process yields (2-Bromo-4-methylphenyl)methylamine with high selectivity and purity.
  • Computational studies, such as Density Functional Theory (DFT), have been used to optimize reaction conditions and predict electronic properties, aiding in the design of efficient synthetic routes.

Summary of Key Preparation Steps

Step Intermediate/Reaction Methodology Key Conditions/Notes
1 Bromination of 4-methylaniline or p-cresol Electrophilic aromatic substitution or continuous bromination Use of bromine/NBS; controlled temperature; solvent choice critical
2 Conversion to [(2-bromo-4-methylphenyl)methyl]amine Reductive amination or nucleophilic substitution Avoid debromination; control stoichiometry
3 Coupling with thiophen-2-ylmethylamine Reductive amination Use of reducing agents; optimized by computational studies

Research Findings and Considerations

  • Continuous bromination methods provide scalable, efficient, and cost-effective routes to high-purity brominated phenyl intermediates, minimizing by-products such as 2,6-dibromo derivatives.
  • The choice of solvent and reaction temperature critically affects selectivity and yield.
  • Reductive amination is the preferred method for coupling amines with aldehyde intermediates, providing mild conditions that preserve sensitive functional groups.
  • Computational chemistry tools aid in understanding electronic interactions, guiding synthetic optimization.
  • Safety precautions for handling brominated compounds include proper ventilation, protective equipment, and controlled reaction environments due to the corrosive and toxic nature of bromine and hydrogen bromide by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (2-Bromo-4-methylphenyl)methylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method (Reference) Key Properties/Applications
(2-Bromo-4-methylphenyl)methylamine C₁₄H₁₄BrNS ~308.23 2-Bromo-4-methylbenzyl, thiophen-2-ylmethyl Reductive amination (inferred) Potential pharmaceutical intermediate
Bis(thiophen-2-ylmethyl)amine C₁₀H₁₀NS₂ 208.32 Two thiophen-2-ylmethyl groups Reaction of 2-thiophenemethylamine with bis(thiophene-2-carbaldehyde) Ligand for metal coordination
(4-Bromo-2-methylphenyl)methylamine C₉H₁₂BrN 214.11 4-Bromo-2-methylbenzyl, methyl N/A (commercially available) Intermediate in brominated aryl syntheses
Bis(2-bromo-4-methylphenyl)amine C₁₄H₁₂Br₂N 370.07 Two 2-bromo-4-methylphenyl groups Bromination of di-p-tolylamine with NBS Precursor for cross-coupling reactions
(4-Bromothiophen-2-yl)methylamine C₁₃H₁₄BrNS 296.23 4-Bromothiophen-2-ylmethyl, phenylethyl N/A (structural analog) Bioactive molecule scaffold

Structural and Functional Differences

  • Bromine Positioning : The target compound’s bromine is located at the 2-position of the benzyl group, whereas (4-bromo-2-methylphenyl)methylamine () has bromine at the 4-position , altering steric and electronic profiles for substitution reactions .
  • Thiophene vs. Phenyl : Compared to phenylethyl-substituted analogs (), the thiophene moiety enhances π-electron delocalization and metal-coordination capacity, as seen in bis(thiophen-2-ylmethyl)amine’s use in Zn(II) complexes .
  • Symmetry : Bis(2-bromo-4-methylphenyl)amine () exhibits a symmetric structure, favoring crystallinity and stability, whereas the asymmetric target compound may offer greater synthetic versatility.

Challenges and Limitations

  • Synthetic Complexity : Asymmetric amines like the target compound require precise stoichiometry and purification steps compared to symmetric analogs (e.g., bis(2-bromo-4-methylphenyl)amine) .
  • Stability: Bromine’s lability may necessitate controlled storage conditions, as highlighted for 2-bromo-4'-methoxyacetophenone in .

Biological Activity

The compound (2-Bromo-4-methylphenyl)methylamine (CAS Number: 131818-17-2) is a member of the class of amines that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C13H14BrNS, with a molecular weight of 284.22 g/mol. The presence of bromine and sulfur atoms in its structure is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to (2-Bromo-4-methylphenyl)methylamine exhibit notable anticancer properties. For instance, derivatives containing a thiophene moiety have been shown to inhibit various cancer cell lines effectively.

  • In Vitro Studies :
    • A related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against Jurkat and A-431 cell lines, indicating significant cytotoxicity .
    • Another study highlighted the effectiveness of thiazole derivatives, which share structural similarities with our compound, showing potent activity against breast cancer cell lines with nanomolar ranges .
  • Mechanism of Action :
    • The mechanism involves interaction with specific proteins such as Bcl-2, leading to apoptosis in cancer cells . The hydrophobic interactions and hydrogen bonding with target proteins are essential for the anticancer activity observed in similar compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution pattern on the phenyl ring plays a crucial role in enhancing biological activity. The presence of electron-withdrawing groups (like bromine) and specific methyl substitutions significantly increases potency against cancer cells.

CompoundSubstituentsIC50 (µM)Cell Line
Compound 14-Methyl, 2-Bromo23.30 ± 0.35Jurkat
Compound 23-Chloro, 4-Methyl<10MCF-7
Compound 34-Methoxy>1000A-431

Case Studies

Several case studies have documented the biological activity of compounds related to (2-Bromo-4-methylphenyl)methylamine.

  • Case Study 1 :
    • A study on thiazole derivatives showed that modifications at the para position significantly enhanced cytotoxicity against colon cancer cells . The findings suggest that similar modifications could be explored for our compound.
  • Case Study 2 :
    • Research on benzothiazole derivatives indicated a unique biphasic dose-response relationship, suggesting that compounds like (2-Bromo-4-methylphenyl)methylamine may exhibit complex interactions within biological systems .

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-4-methylphenyl)methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a thiophene or phenyl precursor followed by reductive amination. For example, brominated thiophene derivatives (e.g., 4-bromothiophene-2-carbaldehyde) can react with (2-bromo-4-methylphenyl)methylamine using sodium triacetoxyborohydride as a reducing agent under inert conditions. Solvents like ethanol or acetic acid are preferred, and reaction progress is monitored via thin-layer chromatography (TLC) . Optimizing temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:aldehyde) minimizes side products like imines or over-reduced species.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amine bonding. For example, the thiophene ring protons appear as distinct doublets (δ 6.8–7.2 ppm), while the brominated phenyl group shows deshielded aromatic protons .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3395 cm⁻¹ (O-H stretch) and ~1031 cm⁻¹ (amine C-N stretch) validate functional groups .
  • Elemental Analysis : Nitrogen content (via CHNS analysis) confirms amine incorporation, with deviations >2% indicating impurities .
  • X-ray Crystallography (if crystalline) : SHELX software refines crystal structures to resolve bond lengths and angles .

Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position of the phenyl ring acts as a meta-directing group, reducing electron density and favoring electrophilic attacks at the 4- or 6-positions. Kinetic studies in nitration or sulfonation reactions (using HNO₃/H₂SO₄ or SO₃) show slower reaction rates compared to non-brominated analogs. Competitive experiments with deuterated solvents (e.g., D₂SO₄) can isolate isotopic effects on reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or structural analogs misattributed to the parent compound. To address this:
  • Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) in standardized buffers (e.g., PBS at pH 7.4).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing Br with Cl) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis sets) to predict redox behavior. The bromine atom’s electronegativity lowers HOMO energy by ~0.5 eV, reducing nucleophilicity .
  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS. Key interactions include π-π stacking with thiophene and hydrogen bonding via the amine group .

Q. How can experimental designs be tailored to study the compound’s reaction mechanisms under catalytic conditions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., amine protons) to probe rate-determining steps. A KIE >1 indicates proton transfer is critical .
  • In Situ Spectroscopy : Use Raman or UV-Vis to monitor intermediates during catalysis (e.g., Pd-catalyzed cross-coupling). Time-resolved data at 10-second intervals capture transient species .

Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?

  • Methodological Answer :
  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR chemical shifts. Deviations >0.3 ppm suggest conformational changes .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotamers or tautomers causing signal splitting. For example, amine proton exchange rates slow at lower temperatures, resolving split peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.